2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the following steps:
Chemical Reactions Analysis
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Scientific Research Applications
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can be compared with other similar compounds such as:
2-Nitronaphthalene: This compound lacks the sulfonate and 2,2-dimethylpropyl groups, making it less reactive in certain chemical reactions.
Methanesulfonic Acid: This compound lacks the aromatic naphthalene ring and nitro group, making it less versatile in organic synthesis.
2,2-Dimethylpropyl Methanesulfonate: This compound lacks the nitro group, making it less reactive in redox reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
89841-15-6 |
---|---|
Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,2-dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C16H19NO5S/c1-16(2,3)11-22-23(20,21)10-14-13-7-5-4-6-12(13)8-9-15(14)17(18)19/h4-9H,10-11H2,1-3H3 |
InChI Key |
OYTUGZRBPVKJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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